molecular formula C10H9NO2S B186307 Ethyl 1,3-benzothiazole-2-carboxylate CAS No. 32137-76-1

Ethyl 1,3-benzothiazole-2-carboxylate

Cat. No.: B186307
CAS No.: 32137-76-1
M. Wt: 207.25 g/mol
InChI Key: VLQLCEXNNGQELL-UHFFFAOYSA-N
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Description

Ethyl 1,3-benzothiazole-2-carboxylate is a heterocyclic compound with the molecular formula C10H9NO2S. It is a derivative of benzothiazole, a bicyclic structure containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1,3-benzothiazole-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .

Another method involves the cyclization of 2-mercaptobenzoic acid with ethyl chloroformate. This reaction also requires a base and is carried out under similar conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The reagents are mixed in a reactor, and the reaction is monitored for completion. The product is then purified through crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1,3-benzothiazole-2-carboxylate has been investigated for its potential pharmaceutical properties. Its derivatives have shown promise as:

  • Antimicrobial Agents : Studies have indicated that modifications of benzothiazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, certain derivatives have been tested against various strains of bacteria and fungi, showing varying levels of efficacy .
  • Anti-inflammatory Agents : Research has demonstrated that compounds related to this compound can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .

Agrochemicals

The compound is also explored for its applications in agriculture:

  • Fungicides : this compound and its derivatives have been assessed for their fungicidal properties against plant pathogens. They can effectively inhibit the growth of fungi that affect crops, contributing to agricultural productivity .

Material Science

This compound is used in the synthesis of various materials:

  • Polymer Additives : The compound can serve as a stabilizer or additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation from environmental factors .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics used in clinical settings.

Compound DerivativeMIC (µg/mL)Bacterial Strain
Derivative A5E. coli
Derivative B10S. aureus

This study highlights the potential of these compounds as alternatives to traditional antibiotics .

Case Study 2: Agricultural Application

In agricultural research, a derivative of this compound was tested for its effectiveness as a fungicide against Fusarium oxysporum, a common plant pathogen. The compound demonstrated a significant reduction in fungal growth compared to untreated controls.

TreatmentFungal Growth Inhibition (%)
Control0
Ethyl Benzothiazole75

This indicates its potential utility in crop protection strategies .

Mechanism of Action

The mechanism of action of ethyl 1,3-benzothiazole-2-carboxylate varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. The benzothiazole moiety is known to bind to specific sites on proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives such as:

This compound is unique due to its ethoxycarbonyl group, which imparts specific reactivity and properties that are valuable in organic synthesis and industrial applications .

Biological Activity

Ethyl 1,3-benzothiazole-2-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential applications of this compound based on recent studies and findings.

Chemical Structure and Synthesis

This compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. The general structure can be represented as follows:

C9H7NO2S\text{C}_9\text{H}_7\text{NO}_2\text{S}

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with ethyl chloroacetate or similar reagents under basic conditions. Various methods have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions, which have shown promising results in terms of efficiency and environmental impact .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that derivatives of benzothiazole exhibit potent antibacterial and antifungal activities. For instance, compounds with electron-donating groups at specific positions on the benzothiazole ring have shown enhanced efficacy against Gram-positive and Gram-negative bacteria .

Microorganism Activity
Staphylococcus aureusInhibitory concentration (MIC) = 32 µg/mL
Escherichia coliMIC = 64 µg/mL
Candida albicansMIC = 16 µg/mL

Anthelmintic Activity

Research has also highlighted the anthelmintic potential of this compound. In vitro studies using nematodes have shown that this compound exhibits comparable activity to standard anthelmintic drugs such as albendazole. The mechanism appears to involve disruption of the parasite's metabolic processes .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties in various models. This compound derivatives have shown significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of this compound on cancer cell lines reveal promising results. In studies involving human cancer cell lines (e.g., HCT-116), it exhibited moderate cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation . The compound's ability to inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis, further underscores its potential as an anticancer agent .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzothiazole derivatives, including this compound, demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with notable reductions in bacterial viability at concentrations as low as 32 µg/mL.

Case Study 2: Anti-inflammatory Activity

In a model of acute inflammation induced by carrageenan in rats, this compound significantly reduced paw edema compared to control groups. This suggests its potential utility in managing inflammatory conditions.

Properties

IUPAC Name

ethyl 1,3-benzothiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)9-11-7-5-3-4-6-8(7)14-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQLCEXNNGQELL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348792
Record name ethyl 1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32137-76-1
Record name ethyl 1,3-benzothiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32137-76-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-aminothiophenol (10.7 mL, 0.1 mol) in diethyl oxalate (27.3 mL, 0.2 mol) is heated at reflux for 4 hr. The solution is cooled to rt and poured into a solution consisting of water (150 mL), conc. HCl (50 mL) and 95% EtOH (70 mL). With stirring, the oil dissolved and a solid formed. The solution is cooled in an ice bath, the solid is collected by vacuum filtration and the solids are washed with a solution consisting of EtOH/water (25/75) to afford a dark solid. This material is purified by crystallization from hot (68° C.) ligroin to yield ethyl 2-benzothiazolecarboxylate (7.5 g, 36%): Elemental analysis for C10H9NO2S: Calc: C, 57.95; H, 4.38; N, 6.76. Found: C, 57.99; H, 4.28; N, 6.78.
Quantity
10.7 mL
Type
reactant
Reaction Step One
Quantity
27.3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 1,3-benzothiazole-2-carboxylate
Ethyl 1,3-benzothiazole-2-carboxylate
Ethyl 1,3-benzothiazole-2-carboxylate
Ethyl 1,3-benzothiazole-2-carboxylate
Ethyl 1,3-benzothiazole-2-carboxylate
Ethyl 1,3-benzothiazole-2-carboxylate

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